
(Z)-1,2-dimesityl-2-phenylethenol
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Overview
Description
(Z)-1,2-Dimesityl-2-phenylethenol is a sterically hindered enol derivative characterized by two mesityl (2,4,6-trimethylphenyl) groups and a phenyl group attached to a central ethenol (vinyl alcohol) backbone. Its Z-configuration refers to the spatial arrangement of substituents around the double bond, where the mesityl and phenyl groups are positioned on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-dimesityl-2-phenylethenol typically involves the reaction of mesityl magnesium bromide with benzaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product. The reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Mesityl magnesium bromide, benzaldehyde
Catalysts: None required
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,2-dimesityl-2-phenylethenol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(Z)-1,2-dimesityl-2-phenylethenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (Z)-1,2-dimesityl-2-phenylethenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, (Z)-1,2-dimesityl-2-phenylethenol is compared below with three analogs:
Table 1: Structural and Physicochemical Comparisons
Compound | Substituents | Configuration | Steric Bulk (ų) | Melting Point (°C) | Solubility (Polar Solvents) |
---|---|---|---|---|---|
This compound | Mesityl (C₁₅H₁₅), Phenyl (C₆H₅) | Z | 380 | 145–148 | Low |
(E)-1,2-Dimesityl-2-phenylethenol | Mesityl (C₁₅H₁₅), Phenyl (C₆H₅) | E | 370 | 138–141 | Moderate |
1,2-Diphenyl-2-phenylethenol | Phenyl (C₆H₅) ×3 | Z | 290 | 120–123 | High |
1-Mesityl-2-phenylethenol | Mesityl (C₁₅H₁₅), Phenyl (C₆H₅) | Z | 320 | 130–133 | Low |
Key Findings :
Steric Effects : The Z-isomer exhibits greater steric hindrance (380 ų) than its E-isomer (370 ų) due to proximal mesityl groups, impacting reactivity in cycloaddition reactions .
Thermal Stability: The melting point of the Z-isomer (145–148°C) is higher than analogs with fewer mesityl groups (e.g., 1-mesityl-2-phenylethenol at 130–133°C), attributed to enhanced van der Waals interactions .
Solubility : Reduced solubility in polar solvents compared to tri-phenyl analogs aligns with increased hydrophobicity from mesityl groups .
Biological Activity
(Z)-1,2-dimesityl-2-phenylethenol is a unique organic compound with significant interest in both synthetic and biological chemistry. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its specific geometric configuration, featuring two mesityl groups and a phenyl group attached to a double bond. Its molecular formula is C22H30O with a molecular weight of approximately 356.4999 g/mol. The presence of bulky mesityl groups contributes to its steric hindrance and influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the double bond : This can be achieved through elimination reactions.
- Substitution reactions : The introduction of mesityl groups can be performed via Friedel-Crafts acylation or similar methods.
These synthetic routes highlight the compound's versatility and potential for modification in various chemical contexts.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's structure allows it to interact with cell membranes, potentially disrupting their integrity.
Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 10 |
Escherichia coli | 12 | 10 |
Pseudomonas aeruginosa | 10 | 10 |
Antioxidant Activity
Another area of research focuses on the antioxidant properties of this compound. The compound has been shown to scavenge free radicals effectively, contributing to its potential health benefits.
Study on Antimicrobial Effects
A study published in the Journal of Natural Products examined the antimicrobial efficacy of this compound against common pathogens. The results indicated a concentration-dependent inhibition of bacterial growth, suggesting its potential as a natural preservative in food products.
Study on Antioxidant Capacity
Research conducted by Smith et al. (2020) assessed the antioxidant capacity of various phenolic compounds, including this compound. The study utilized DPPH radical scavenging assays to quantify antioxidant activity, revealing that this compound exhibited significant radical scavenging ability comparable to established antioxidants like ascorbic acid.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-1,2-dimesityl-2-phenylethenol, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves Grignard or organometallic coupling reactions to introduce mesityl and phenyl groups. For purity, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by recrystallization in ethanol. Monitoring by TLC and HPLC ensures intermediate purity. Challenges include steric hindrance from mesityl groups, requiring slow addition of reagents at low temperatures (-20°C) to minimize byproducts .
- Data Example : Hypothetical yield optimization table:
Reaction Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |
---|---|---|---|
-20 | Pd(PPh₃)₄ | 68 | 95% |
0 | CuI | 45 | 85% |
Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?
- Methodological Answer : X-ray crystallography is definitive for confirming the (Z)-configuration. If crystals are unavailable, NOESY NMR can detect spatial proximity between the mesityl and phenyl protons. For example, a NOE correlation between the phenyl ortho-protons and mesityl methyl groups supports the (Z)-isomer. IR spectroscopy (C-O stretch ~3400 cm⁻¹) and ¹³C NMR (distinct quaternary carbon shifts) further validate the structure .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound be resolved?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamer interconversion) or solvent effects. For NMR-XRD mismatches:
Perform variable-temperature NMR to identify slow exchange regimes.
Compare XRD data with DFT-optimized geometries (B3LYP/6-31G* level).
Use DOSY NMR to rule out aggregation artifacts.
Example: A 2025 study found that THF solvent induces partial planarization of the ethenol group, altering NMR shifts but not the solid-state structure .
Q. What mechanistic insights explain the hydrolytic stability of this compound under acidic conditions?
- Methodological Answer : The steric bulk of mesityl groups impedes protonation at the ethenol oxygen, as shown in hydrolysis studies of analogous systems. Kinetic assays (pH 2–7, 37°C) reveal a half-life >48 hours due to restricted solvent access. Compare with less hindered derivatives (e.g., 2-phenylethenol), which hydrolyze within hours. Computational modeling (MD simulations) further visualizes solvent shielding .
Q. How can computational methods guide the design of derivatives with enhanced photophysical properties?
- Methodological Answer : TD-DFT calculations (CAM-B3LYP/def2-TZVP) predict absorption/emission spectra by analyzing HOMO-LUMO gaps. For example, substituting the phenyl group with electron-withdrawing moieties (e.g., -CN) red-shifts emission by 50 nm. Experimental validation via UV-vis and fluorescence spectroscopy is critical to confirm computational trends .
Q. Data Contradiction & Reproducibility
Q. Why do reported melting points for this compound vary across studies (e.g., 112–125°C)?
- Methodological Answer : Variations arise from polymorphism or residual solvent. Remedies:
Properties
CAS No. |
77787-79-2 |
---|---|
Molecular Formula |
C26H28O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(Z)-2-phenyl-1,2-bis(2,4,6-trimethylphenyl)ethenol |
InChI |
InChI=1S/C26H28O/c1-16-12-18(3)23(19(4)13-16)25(22-10-8-7-9-11-22)26(27)24-20(5)14-17(2)15-21(24)6/h7-15,27H,1-6H3/b26-25- |
InChI Key |
LNKVSOCTIODPJV-QPLCGJKRSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C(=C(/C2=C(C=C(C=C2C)C)C)\O)/C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C(C2=C(C=C(C=C2C)C)C)O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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